molecular formula C8H8ClNO2 B1428826 2-Chloro-6-methylamino-benzoic acid CAS No. 64460-50-0

2-Chloro-6-methylamino-benzoic acid

Cat. No. B1428826
Key on ui cas rn: 64460-50-0
M. Wt: 185.61 g/mol
InChI Key: GTDOXYQDGNOMOM-UHFFFAOYSA-N
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Patent
US06844435B2

Procedure details

Sodium (3.35 g, 146 mmol) was slowly added to stirred MeOH (45 mL). Upon completion of gas evolution, 6-chloroanthranilic acid (5 g, 29 mmol) was added forming a suspension. This mixture was added to a separate flask containing a suspension of paraformaldehyde (1.22 g, 43.5 mmol) in MeOH (35 mL), and the resulting solution was stirred for 5 h at room temperature. Sodium borohydride (1.1 g, 29 mmol) was added and the mixture refluxed for 3 h. The cooled mixture was hydrolyzed with 1 M potassium hydroxide then neutralized to pH 3 using 2 M HCl. The precipitate was filtered to yield 2-chloro-6-methylamino benzoic acid (2.2 g, 41%).
Quantity
3.35 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
1.22 g
Type
reactant
Reaction Step Three
Name
Quantity
35 mL
Type
solvent
Reaction Step Three
Quantity
1.1 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
45 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[Na].[Cl:2][C:3]1[CH:4]=[CH:5][CH:6]=[C:7]([NH2:12])[C:8]=1[C:9]([OH:11])=[O:10].[CH2:13]=O.[BH4-].[Na+].[OH-].[K+].Cl>CO>[Cl:2][C:3]1[CH:4]=[CH:5][CH:6]=[C:7]([NH:12][CH3:13])[C:8]=1[C:9]([OH:11])=[O:10] |f:3.4,5.6,^1:0|

Inputs

Step One
Name
Quantity
3.35 g
Type
reactant
Smiles
[Na]
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
ClC=1C=CC=C(C1C(=O)O)N
Step Three
Name
Quantity
1.22 g
Type
reactant
Smiles
C=O
Name
Quantity
35 mL
Type
solvent
Smiles
CO
Step Four
Name
Quantity
1.1 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Seven
Name
Quantity
45 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting solution was stirred for 5 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
forming a suspension
ADDITION
Type
ADDITION
Details
This mixture was added to a separate flask
ADDITION
Type
ADDITION
Details
containing
TEMPERATURE
Type
TEMPERATURE
Details
the mixture refluxed for 3 h
Duration
3 h
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
ClC1=C(C(=O)O)C(=CC=C1)NC
Measurements
Type Value Analysis
AMOUNT: MASS 2.2 g
YIELD: PERCENTYIELD 41%
YIELD: CALCULATEDPERCENTYIELD 40.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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